

Introduction: The Rise of BCN-OH in Bioorthogonal Chemistry

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Compound of Interest

Compound Name: BCN-OH

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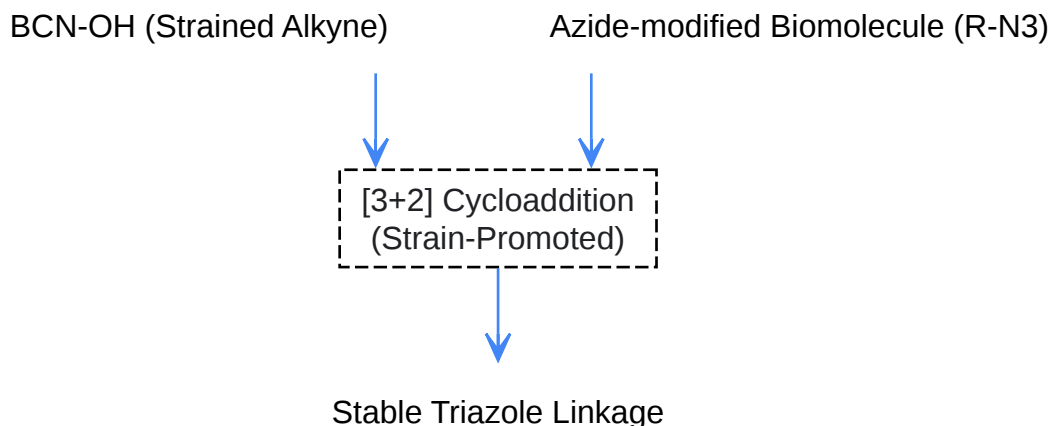
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (**BCN-OH**) is a prominent member of the bicyclo[6.1.0]nonyne (BCN) family of strained cyclooctynes, which have become indispensable tools in chemical biology.^[1] Its core structure features a highly strained alkyne within a bicyclic system, which is the driving force for its reactivity in bioorthogonal reactions.^[1] The defining characteristic of **BCN-OH** is the endo-hydroxyl group, which provides a convenient handle for further chemical modifications and conjugations.^[1]

BCN-OH is particularly significant due to its favorable balance of high reactivity and hydrophilicity.^[1] This allows it to participate readily in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.^{[1][2]} The ability to form a stable triazole linkage with azide-functionalized molecules without the need for cytotoxic copper catalysts makes **BCN-OH** and its derivatives ideal for applications in living systems, including protein labeling, live-cell imaging, and the development of targeted therapeutics.^{[1][3]}

Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of **BCN-OH** stems from its high reactivity in SPAAC reactions.^[1] This reaction is a type of [3+2] cycloaddition between the strained alkyne of the BCN moiety and an organic azide. The significant ring strain of the BCN core (approximately 12–13 kcal/mol) dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and in aqueous environments without a copper catalyst.^[1] The resulting product is a stable triazole linkage.^{[1][4]} The biocompatibility

of this reaction is a major advantage, as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[5]



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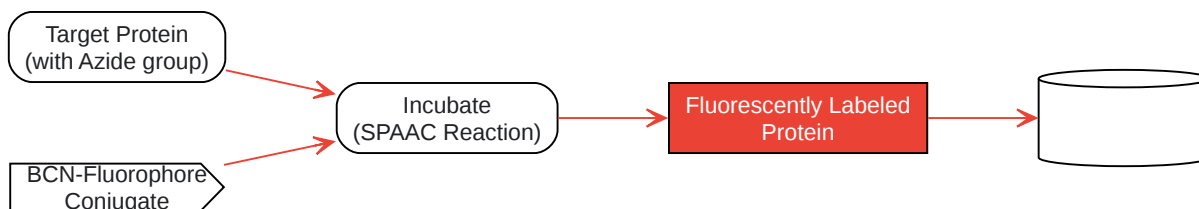
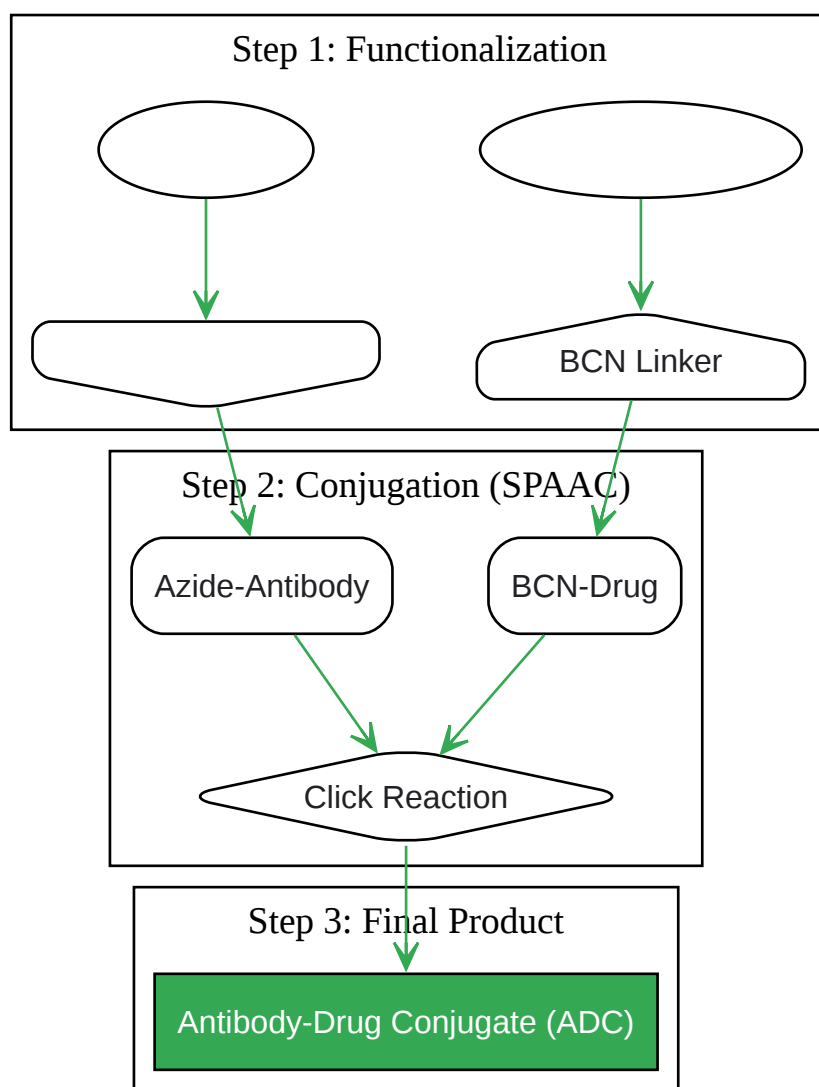
*SPAAC reaction between **BCN-OH** and an azide.*

Key Applications in Chemical Biology

The versatility of the BCN scaffold has led to its widespread use in numerous applications.

Antibody-Drug Conjugates (ADCs)

BCN-OH is a valuable tool in the construction of ADCs, which are targeted therapies designed to deliver potent cytotoxic drugs selectively to cancer cells.[6] In this context, **BCN-OH** serves as a component of the linker that connects the antibody to the drug payload.[1][6] The SPAAC reaction enables the stable and specific conjugation of a BCN-functionalized drug to an azide-modified antibody, or vice-versa.[7] This targeted approach minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic agent.[6] Recent in silico studies have shown a favorable binding affinity between **BCN-OH** and the antibody pertuzumab, highlighting its potential as an effective linker in ADCs for breast cancer therapy.[6]



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